Product packaging for Methyl(2-methyl-1-phenylpropyl)amine(Cat. No.:CAS No. 56129-56-7)

Methyl(2-methyl-1-phenylpropyl)amine

Cat. No.: B3272059
CAS No.: 56129-56-7
M. Wt: 163.26 g/mol
InChI Key: JWEORWDKFFDSLK-UHFFFAOYSA-N
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Description

Contextualization within Substituted Amine Chemistry Research

Substituted amines are a cornerstone of modern organic chemistry, finding utility as synthetic intermediates, catalysts, and the basis for a wide array of functional molecules. ntnu.noresearchgate.net Research in this area is dynamic, with continuous development of novel synthetic methodologies and a deepening understanding of structure-activity relationships. ntnu.no The reactivity of the amine functional group, particularly its nucleophilicity and basicity, makes it a versatile handle for molecular modification. ntnu.nonih.gov

Methyl(2-methyl-1-phenylpropyl)amine, as a secondary amine, exhibits characteristic reactivity. It can participate in reactions such as alkylation, acylation, and the formation of ammonium (B1175870) salts. orgsyn.org The presence of both an aromatic ring and a branched alkyl chain imparts a specific steric and electronic environment around the nitrogen atom, influencing its reactivity compared to simpler amines. ntnu.no

Structural Significance of the 2-Methyl-1-phenylpropylamine Moiety

The core structure of this compound is the 2-methyl-1-phenylpropylamine moiety. This structural unit is a close analog of other well-studied phenethylamines. For instance, it shares the α-methyl group with compounds like amphetamine and the gem-dimethyl group at the α-carbon with phentermine. google.com This substitution pattern has significant implications for the molecule's conformational flexibility and its potential interactions with biological targets.

Historical Development of Synthetic Approaches to Analogous Structures

The synthesis of substituted phenethylamines has been a subject of extensive research for over a century, with numerous methods developed to construct this important structural motif. Early methods often involved multi-step sequences with harsh reaction conditions.

One of the foundational methods for producing α-alkyl-substituted phenethylamines is the Leuckart reaction , first reported in the late 19th century. wikipedia.org This reaction, along with its modifications, utilizes a ketone or aldehyde and a nitrogen source like ammonium formate (B1220265) or formamide (B127407) to produce the corresponding amine through reductive amination. wikipedia.orgmdpi.comsciencemadness.org For example, the synthesis of phentermine (α,α-dimethylphenethylamine), an analog of the parent amine of the title compound, can be achieved from isopropyl phenyl ketone. wikipedia.orgnih.gov

Another historically significant method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction . wikipedia.orgjk-sci.comambeed.com This reaction employs formaldehyde (B43269) and formic acid to introduce methyl groups onto the nitrogen atom, providing a direct route to N-methylated and N,N-dimethylated amines. jk-sci.comyoutube.com This method is particularly relevant for the synthesis of this compound from its primary amine precursor. The reaction proceeds via the formation of an iminium ion followed by reduction with formate, and it has the advantage of not producing quaternary ammonium salts. wikipedia.org

Chemical and Physical Data of Related Compounds

Due to the limited availability of specific experimental data for this compound in publicly accessible, non-commercial databases, the following table presents data for closely related structural analogs. This information provides a comparative basis for understanding the likely properties of the title compound.

PropertyN,N-DimethylphenethylamineN,α-Dimethylphenethylamine (Methamphetamine)p,α-Dimethylphenethylamine
Molecular Formula C₁₀H₁₅N nih.govC₁₀H₁₅N cdnsciencepub.comC₁₀H₁₅N chemeo.com
Molecular Weight 149.23 g/mol nih.gov149.23 g/mol cdnsciencepub.com149.23 g/mol chemeo.com
Boiling Point 207-212 °C evitachem.comNot availableNot available
Density 0.89 g/mL at 25 °C evitachem.comNot availableNot available
Refractive Index 1.502 (at 20 °C) chemicalbook.comNot availableNot available
pKa 9.75 ± 0.28 (Predicted) chemicalbook.comNot availableNot available
LogP (Octanol/Water) Not availableNot availableNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B3272059 Methyl(2-methyl-1-phenylpropyl)amine CAS No. 56129-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethyl-1-phenylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)11(12-3)10-7-5-4-6-8-10/h4-9,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEORWDKFFDSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256211
Record name N-Methyl-α-(1-methylethyl)benzenemethanamine
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Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56129-56-7
Record name N-Methyl-α-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
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Record name N-Methyl-α-(1-methylethyl)benzenemethanamine
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Record name methyl(2-methyl-1-phenylpropyl)amine
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Synthetic Methodologies for Methyl 2 Methyl 1 Phenylpropyl Amine

Reductive Amination Pathways for the Amine Moiety Formation

Reductive amination stands as a cornerstone in the synthesis of amines, offering a versatile and widely employed method for the formation of carbon-nitrogen bonds. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In the context of Methyl(2-methyl-1-phenylpropyl)amine synthesis, this pathway is particularly valuable for introducing the methylamino group.

Direct Reduction of Imine Precursors to this compound

A primary and direct route to this compound involves the reductive amination of 2-methyl-1-phenylpropan-1-one with methylamine (B109427). This one-pot reaction proceeds through the in-situ formation of the N-methylimine intermediate, which is subsequently reduced to the target secondary amine. Various reducing agents can be employed for this transformation, with sodium borohydride (NaBH4) being a common and effective choice due to its selectivity and mild reaction conditions. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgscispace.com The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, at room temperature or with gentle cooling.

The general reaction scheme is as follows:

2-methyl-1-phenylpropan-1-one reacts with methylamine to form an N-methylimine intermediate, which is then reduced by sodium borohydride to yield this compound.

ReactantsReagentsProductYield (%)Reference
2-methyl-1-phenylpropan-1-one, MethylamineSodium Borohydride, MethanolThis compoundNot specified

Reduction of Amide Derivatives as Precursors to this compound

An alternative reductive pathway involves the use of an amide derivative as a precursor to the amine. Specifically, N-(2-methyl-1-phenylpropyl)formamide can be synthesized and subsequently reduced to yield this compound. The formamide (B127407) can be prepared by reacting 2-methyl-1-phenylpropylamine with a formylating agent. The subsequent reduction of the formamide to the corresponding N-methylamine is a crucial step. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, although other reagents such as the NaBH4/I2 system have also been reported for the reduction of related amide structures. nih.gov This two-step approach offers an alternative to direct reductive amination and can be advantageous in certain synthetic contexts.

The reduction of the formamide is depicted below:

N-(2-methyl-1-phenylpropyl)formamide is reduced to this compound.

PrecursorReducing AgentProductReference
N-(2-methyl-1-phenylpropyl)formamideLithium Aluminum Hydride (or similar)This compound nih.gov

Catalytic Hydrogenation Methods in the Synthesis of this compound

Catalytic hydrogenation represents another significant method for the reduction of the imine intermediate formed from 2-methyl-1-phenylpropan-1-one and methylamine. nih.govnih.govgoogle.com This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction is typically carried out under pressure and at elevated temperatures. Catalytic hydrogenation is often favored in industrial settings due to its efficiency and the avoidance of stoichiometric metal hydride reagents. The choice of catalyst and reaction conditions can influence the reaction's efficiency and selectivity.

An 'ionic hydrogenation' mechanism has been proposed for certain metal-catalyzed imine hydrogenations, involving the heterolytic splitting of hydrogen and a 'proton before hydride' transfer. nih.gov

Imine PrecursorCatalystProductReference
N-(2-methyl-1-phenylpropyl)iminePalladium, Platinum, or NickelThis compound nih.govgoogle.com

Alkylation Strategies in the Formation of this compound

Alkylation reactions provide an alternative set of strategies for the synthesis of this compound. These methods can be broadly divided into N-alkylation, where the methyl group is introduced onto a primary amine precursor, and carbon-carbon bond formation to construct the fundamental phenylpropyl skeleton.

N-Alkylation Approaches

The direct methylation of the primary amine, 2-methyl-1-phenylpropylamine, is a straightforward approach to obtaining the target secondary amine. A classic and effective method for this transformation is the Eschweiler-Clarke reaction. wikipedia.orggoogle.comwhilesciencesleeps.comresearchgate.net This reaction utilizes a mixture of formaldehyde (B43269) and formic acid to achieve N-methylation. The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced in situ by formic acid, with the latter being oxidized to carbon dioxide. A key advantage of the Eschweiler-Clarke reaction is that it typically avoids over-methylation to the quaternary ammonium (B1175870) salt. wikipedia.org

The reaction is as follows:

2-methyl-1-phenylpropylamine undergoes N-methylation with formaldehyde and formic acid to produce this compound.

ReactantReagentsProductReference
2-methyl-1-phenylpropylamineFormaldehyde, Formic AcidThis compound wikipedia.orggoogle.com

Carbon-Carbon Bond Formation Leading to the Phenylpropyl Scaffold

The Friedel-Crafts acylation of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), provides a direct route to 2-methyl-1-phenylpropan-1-one. mdpi.comthieme.comnih.govresearchgate.net This ketone is a versatile intermediate that can then be converted to this compound via the reductive amination pathways described in section 2.1. The acylation reaction introduces the isobutyryl group onto the benzene ring, forming the desired carbon skeleton.

ReactantsCatalystProductReference
Benzene, Isobutyryl chlorideAluminum chloride2-methyl-1-phenylpropan-1-one thieme.comnih.gov

The Grignard reaction offers another powerful method for assembling the phenylpropyl scaffold. The reaction of phenylmagnesium bromide, a Grignard reagent, with isobutyraldehyde leads to the formation of 2-methyl-1-phenylpropan-1-ol after an acidic workup. google.commiracosta.eduudel.edulibretexts.org This secondary alcohol can then be converted to the target amine through various synthetic transformations, such as conversion to a leaving group followed by nucleophilic substitution with methylamine, or oxidation to the corresponding ketone (2-methyl-1-phenylpropan-1-one) and subsequent reductive amination. A patent describes a method for preparing 2-methyl-1-phenyl-1-propanol with a yield of up to 91.1% and a purity exceeding 99%. google.com

Grignard ReagentCarbonyl CompoundProductReported Yield (%)Reference
Phenylmagnesium bromideIsobutyraldehyde2-methyl-1-phenylpropan-1-olup to 91.1 google.com

Stereoselective Synthesis of Enantiomeric Forms of this compound

The creation of enantiomerically pure this compound necessitates synthetic routes that can precisely control the three-dimensional arrangement of atoms at its two stereocenters. Stereoselective synthesis is broadly categorized into methods that use temporary chiral controllers (chiral auxiliaries), external chiral catalysts (asymmetric catalysis), or biological catalysts (enzymes).

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, a chiral auxiliary-based approach could be employed to set the stereochemistry at the C1 position.

One plausible strategy involves the use of a pseudoephedrine or pseudoephenamine-derived auxiliary. harvard.edunih.gov In this hypothetical pathway, 3-phenyl-2-methylpropanoic acid would be coupled with an enantiomer of the chiral auxiliary, for example, (1R,2R)-pseudoephenamine, to form a chiral amide. The α-proton of the carbonyl group can be deprotonated to form a rigid, chelated enolate, which then directs the approach of an electrophile from the less sterically hindered face. Subsequent cleavage of the auxiliary group would yield an enantiomerically enriched precursor, which could then be converted to the final N-methylated amine. The high diastereoselectivity in these reactions is a result of the auxiliary's ability to create a conformationally locked intermediate that effectively shields one face of the molecule. nih.gov

Table 1: Hypothetical Chiral Auxiliary Approach

StepDescriptionReagentsAuxiliary ExampleDesired Outcome
1Amide Formation3-phenyl-2-methylpropanoic acid, coupling agent (e.g., DCC)(1R,2R)-PseudoephenamineChiral amide intermediate
2Diastereoselective TransformationStrong base (e.g., LDA), electrophile-Intermediate with controlled stereocenter
3Auxiliary CleavageHydrolysis (acidic or basic) or reduction (e.g., LiAlH₄)-Enantiomerically enriched precursor
4Conversion to TargetN-methylation and other functional group manipulations-(R)- or (S)-Methyl(2-methyl-1-phenylpropyl)amine

Asymmetric catalysis is a powerful and atom-economical strategy for synthesizing chiral molecules. acs.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The most direct catalytic route to this compound is the asymmetric reductive amination of the prochiral ketone, 2-methyl-1-phenylpropan-1-one, with methylamine. nih.gov

This transformation can be achieved using a transition metal catalyst, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. mdma.ch The process involves the in situ formation of an N-methyl imine from the ketone and methylamine. The chiral catalyst then coordinates to the imine and facilitates the stereoselective addition of a hydride from a hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like formic acid), leading to the formation of one enantiomer of the amine in excess. acs.orgmdma.ch The choice of metal, chiral ligand (e.g., a BINAP derivative), and reaction conditions are critical for achieving high enantioselectivity and conversion. mdma.ch This method avoids the stoichiometric use of chiral reagents, making it a more efficient and sustainable option compared to chiral auxiliary methods. acs.org

Table 2: Asymmetric Catalysis Approach via Reductive Amination

ParameterDescriptionExample
SubstrateProchiral ketone2-methyl-1-phenylpropan-1-one
Amine SourcePrimary amineMethylamine (or its salt)
Catalyst SystemChiral transition metal complex[((R)-tol-binap)RuCl₂]
Hydrogen SourceH₂ gas or transfer hydrogenation reagentH₂, Isopropanol, or Ammonium formate (B1220265)
ProductEnantiomerically enriched secondary amine(R)- or (S)-Methyl(2-methyl-1-phenylpropyl)amine
SelectivityTypically >90% enantiomeric excess (ee)Dependent on catalyst and conditions

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral amines. rsc.org Enzymes operate under mild aqueous conditions and often exhibit exceptional levels of stereo- and regioselectivity. For the synthesis of this compound, imine reductases (IREDs), also known as reductive aminases (RedAms), are particularly suitable. nih.govresearchgate.net

IREDs catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine, using a nicotinamide cofactor (NAD(P)H) as the hydride source. rsc.orgresearchgate.net A potential biocatalytic route would involve a one-pot reaction containing the substrate (2-methyl-1-phenylpropan-1-one), the amine source (methylamine), a specific IRED variant, and a cofactor regeneration system. semanticscholar.org The regeneration system, often involving an enzyme like glucose dehydrogenase or formate dehydrogenase, continuously replenishes the expensive NAD(P)H cofactor, making the process economically viable. rsc.org Protein engineering and enzyme screening are crucial for identifying an IRED with high activity and selectivity towards the sterically demanding substrate required for this specific synthesis. researchgate.net

Chemoenzymatic Synthetic Routes Towards this compound

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and novel reaction pathways. Such routes often use chemical methods to prepare a suitable substrate for a key enzymatic transformation that sets the stereochemistry. uniovi.es

A plausible chemoenzymatic route to this compound could begin with a chemical synthesis of the precursor ketone, 2-methyl-1-phenylpropan-1-one. This can be achieved through various established organic reactions, such as the Friedel-Crafts acylation of benzene with 2-methylpropanoyl chloride. The subsequent and final step would be the asymmetric reductive amination of this ketone using an engineered imine reductase (IRED) and methylamine, as described in the enzymatic transformations section. semanticscholar.org This approach leverages the efficiency of chemical synthesis for building the carbon skeleton and the unparalleled stereoselectivity of biocatalysis for the crucial amine-forming step. Another advanced chemoenzymatic strategy could involve a Wacker-Tsuji oxidation of a corresponding alkene (2-methyl-1-phenylprop-1-ene) to generate the ketone precursor, which is then subjected to enzymatic amination. uniovi.es

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and maximize efficiency. acs.org The synthesis of this compound can be made more sustainable by adopting these principles.

Catalysis over Stoichiometric Reagents : Asymmetric catalytic and enzymatic methods are inherently greener than routes using stoichiometric chiral auxiliaries. rsc.org They reduce waste by using small amounts of a catalyst to generate large amounts of product, thereby improving atom economy. acs.org

Use of Benign Solvents : Enzymatic reactions are typically conducted in aqueous buffers, eliminating the need for volatile and often toxic organic solvents. rsc.org Research into performing transition-metal catalysis in water or under solvent-free conditions also contributes to greener processes. nih.gov

Biocatalysis : The use of enzymes (biocatalysts) represents a cornerstone of green chemistry. Enzymes are derived from renewable resources, are biodegradable, and operate under mild conditions of temperature and pressure, reducing energy consumption. rsc.org

Process Intensification : Developing one-pot chemoenzymatic cascades, where a chemical step is immediately followed by an enzymatic one in the same reactor, minimizes intermediate purification steps, reduces solvent use, and saves time and resources. uniovi.es

By prioritizing catalytic and enzymatic strategies, the synthesis of enantiomerically pure this compound can be aligned with the modern imperative for sustainable chemical manufacturing.

Table 3: Comparison of Synthetic Strategies by Green Chemistry Metrics

StrategyAtom EconomySolvent/Waste ProfileEnergy Input
Chiral AuxiliaryLow (stoichiometric use of auxiliary)High (organic solvents, purification waste)Moderate to High
Asymmetric CatalysisHigh (catalytic quantities used)Moderate (often requires organic solvents)Moderate
Enzymatic TransformationHigh (biocatalytic)Low (typically aqueous media, biodegradable)Low (mild conditions)
Chemoenzymatic RouteHigh (combines catalytic steps)Variable (can be optimized for low solvent use)Low to Moderate

Chemical Reactivity and Transformations of Methyl 2 Methyl 1 Phenylpropyl Amine

Role as a Nucleophile in Organic Reactions

The nitrogen atom in Methyl(2-methyl-1-phenylpropyl)amine possesses a lone pair of electrons, characteristic of secondary amines, which theoretically allows it to act as a nucleophile in various organic reactions. masterorganicchemistry.comresearchgate.net Nucleophilicity is the capacity of an electron-rich species to attack an electron-deficient center, and amines are well-known for this reactivity. masterorganicchemistry.commnstate.edumsu.edu The reactivity is, however, sensitive to steric hindrance around the nitrogen atom. masterorganicchemistry.com

Acylation Reactions Involving the Amine Functionality

Acylation is a fundamental reaction where an acyl group is introduced into a molecule. For amines, this typically involves reacting the amine with an acylating agent like an acyl chloride or an acid anhydride. msu.edunih.gov This reaction proceeds via nucleophilic acyl substitution, where the amine's nitrogen attacks the carbonyl carbon of the acylating agent. nih.gov The expected product of the acylation of this compound would be an N-substituted amide.

However, a specific investigation into the acylation reactions of this compound, including reaction kinetics, yields, and the impact of its specific steric profile (a phenyl and an isopropyl group adjacent to the stereocenter attached to the nitrogen), has not been documented in the surveyed literature. There are no available data tables or detailed research findings for this specific transformation.

Carbene Insertion Reactions Utilizing this compound

Carbene insertion into N-H bonds is a known method for forming new carbon-nitrogen bonds. This reaction involves a highly reactive carbene intermediate inserting directly into the nitrogen-hydrogen bond of an amine. While transition-metal-catalyzed carbene insertion reactions are a significant area of organic synthesis, mdpi.com no studies have been found that specifically utilize this compound as a substrate for such a reaction. Research on intramolecular carbene C-H insertion reactions has been conducted on different molecular scaffolds, but not involving this particular amine. mdpi.com

Applications of this compound as a Ligand in Catalysis

Amines are frequently employed as ligands in transition metal catalysis, where the nitrogen's lone pair can coordinate to a metal center, influencing its catalytic activity and selectivity. researchgate.netnih.gov The steric and electronic properties of the amine ligand are crucial for the catalyst's performance.

Palladium-Catalyzed Arylation Reactions with this compound

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools in organic synthesis. nih.govchemrxiv.org The ligands employed, often phosphines or N-heterocyclic carbenes (NHCs), are critical to the success of these reactions. While amine-based ligands and aniline-stabilized precatalysts are known, nih.gov there is no specific mention in the literature of this compound being used as a ligand in palladium-catalyzed arylation reactions. Consequently, no data on its performance, such as catalyst turnover numbers or reaction scope, is available.

Other Transition Metal-Mediated Transformations Employing this compound

The coordination chemistry of amines extends beyond palladium to a wide range of transition metals, catalyzing various transformations. researchgate.net However, the scientific literature lacks reports on the use of this compound as a ligand for other transition metals in mediating organic reactions. Studies on transition metal complexes often involve other nitrogen-containing ligands like those derived from imidazole (B134444) or pyridine. researchgate.netresearchgate.net

Chiral Ligand Applications of this compound Derivatives

The structure of this compound contains a chiral center at the carbon atom bonded to both the phenyl group and the nitrogen atom. The synthesis of chiral amines and their derivatives is of great interest for their application as chiral ligands or auxiliaries in asymmetric catalysis. researchgate.netmdpi.comuniovi.es Chiral ligands are essential for inducing enantioselectivity in reactions, leading to the preferential formation of one enantiomer of a chiral product. nih.govmdpi.com

Despite the potential for developing chiral ligands from enantiomerically pure this compound, there are no published studies on the synthesis of such derivatives or their application in asymmetric catalysis. The development and testing of such ligands would be a novel area of research.

Derivatization Studies of this compound

Derivatization involves the chemical modification of a compound to produce a new substance with different properties. For this compound, these studies primarily focus on transformations at the amine functional group and the phenyl ring.

The secondary amine group is a key site for chemical modification due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. Common modifications include acylation, alkylation, and oxidation.

Acylation: The nitrogen atom can readily react with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(2-methyl-1-phenylpropyl)-N-methylacetamide. These reactions are fundamental in peptide synthesis and the formation of various derivatives.

Alkylation: As a secondary amine, the nitrogen can be further alkylated to form a tertiary amine. evitachem.com The nitrogen atom's role as a nucleophile facilitates substitution reactions, such as reacting with an alkyl halide like methyl iodide to produce the tertiary amine, Dithis compound. evitachem.com

Oxidation: Oxidation of the amine group can lead to various products depending on the reagents used. For instance, treatment with hydrogen peroxide or peroxy acids can form the corresponding N-oxide.

Table 1: Examples of Amine Functional Group Modifications

Reaction Type Reagent Example Product Class
Acylation Acetyl Chloride N-Amide
Alkylation Methyl Iodide Tertiary Amine
Formation of Carbamates Benzyl (B1604629) Chloroformate N-Carbamate

The phenyl group of this compound can undergo electrophilic aromatic substitution. The alkylamine substituent is an activating group and directs incoming electrophiles to the ortho and para positions. The steric bulk of the 2-methyl-1-phenylpropyl group may favor substitution at the less hindered para position.

A patent for the synthesis of related compounds describes the preparation of 2-methyl-1-substituted phenyl-2-propanamine derivatives with various substituents on the phenyl ring, including methyl, methoxy, nitro, and halogen groups. google.com This indicates the feasibility of such transformations on structurally similar molecules.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring, primarily at the para-position, to form N-methyl-1-(4-nitrophenyl)-2-methylpropan-1-amine.

Halogenation: Treatment with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom on the phenyl ring with a halogen, yielding compounds like 1-(4-bromophenyl)-N-methyl-2-methylpropan-1-amine.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring, although the presence of the basic amine group can complicate the reaction by coordinating with the Lewis acid catalyst. Protection of the amine group is often required.

Table 2: Potential Electrophilic Aromatic Substitution Products

Reaction Type Electrophile Major Product (Predicted)
Nitration NO₂⁺ 1-(4-Nitrophenyl)-N-methyl-2-methylpropan-1-amine
Bromination Br⁺ 1-(4-Bromophenyl)-N-methyl-2-methylpropan-1-amine

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms provides insight into the pathway of transformation, including the sequence of bond-making and bond-breaking events and the nature of any intermediates.

The elucidation of reaction pathways for transformations involving this compound relies on established principles of organic reaction mechanisms and studies of analogous systems.

For instance, the acylation of the amine proceeds via a nucleophilic addition-elimination mechanism. The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the final amide product.

Mechanistic studies on the addition of secondary amines to activated triple bonds have shown that such reactions typically proceed through a stepwise pathway. koreascience.krpsu.edu This involves the initial nucleophilic attack of the amine on the alkyne to form a zwitterionic intermediate, followed by a proton transfer step to yield the final enamine product. koreascience.kr While not a direct reaction of this compound itself, these studies on other secondary amines provide a framework for predicting its behavior in similar Michael-type addition reactions.

A study on the cycloaddition reactions of a related N-methyl-1-phenylmethanimine oxide proposed a one-step, kinetically controlled mechanism based on computational analysis. researchgate.net Such theoretical studies are invaluable for elucidating reaction pathways where experimental isolation of intermediates is challenging.

Kinetic studies measure reaction rates to provide quantitative data about the reaction mechanism, such as identifying the rate-determining step and understanding the influence of substrate structure on reactivity.

Kinetic investigations of the aminolysis of various substrates by secondary alicyclic amines have utilized Brønsted-type plots (logarithm of the rate constant, log k, versus the pKₐ of the amine). researchgate.net These plots are powerful tools for probing reaction mechanisms. A linear Brønsted plot often suggests a consistent mechanism across the series of amines, while a biphasic (curved) plot can indicate a change in the rate-determining step. researchgate.net For the reaction of this compound, a Brønsted analysis would involve comparing its reaction rate to that of other secondary amines with varying basicity.

Kinetic isotope effect (KIE) studies, where the rate of reaction of a deuterated analogue is compared to the non-deuterated compound, can also be employed. For example, in the study of Michael-type additions of secondary amines, the absence of a KIE (kH/kD ≈ 1) supported a stepwise mechanism where the proton transfer occurs after the rate-determining nucleophilic attack. psu.edu

Table 3: Hypothetical Kinetic Data for the Reaction of Various Secondary Amines This table is illustrative and based on typical findings from studies like those referenced.

Amine pKₐ Rate Constant (k, M⁻¹s⁻¹) log(k)
Piperidine 11.12 150 2.18
Pyrrolidine 11.27 200 2.30
Morpholine 8.33 5 0.70

| This compound (Estimated) | ~10.5 | ~50 | ~1.70 |


Stereochemical Investigations of Methyl 2 Methyl 1 Phenylpropyl Amine

Determination of Absolute Configuration of Methyl(2-methyl-1-phenylpropyl)amine

The unambiguous assignment of the absolute configuration of stereocenters in chiral molecules like this compound is fundamental to understanding their properties. This is typically achieved through methods such as X-ray crystallography and chiroptical spectroscopy.

While a specific X-ray crystal structure for this compound was not found in a comprehensive search of available literature, studies on closely related compounds provide valuable insights. For instance, the crystal structure of the hydrochloride salt of a similar compound, (+/-)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane (MDMA), has been determined. rsc.org Such studies are crucial for establishing the precise three-dimensional arrangement of atoms in the solid state, which in turn allows for the unequivocal determination of the absolute configuration of chiral centers. The formation of salts, often with chiral acids or by resolving a racemic mixture, facilitates the growth of high-quality crystals suitable for X-ray diffraction analysis. The resulting crystallographic data would provide definitive information on bond lengths, bond angles, and torsional angles, anchoring the relative and absolute stereochemistry.

Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful non-destructive techniques for determining the absolute configuration and conformation of chiral molecules in solution. A comprehensive study on the closely related molecule, methamphetamine, which shares the N-methyl-1-phenylpropan-2-amine core structure, has demonstrated the utility of these methods. rsc.org By comparing the experimentally measured VCD and ROA spectra with those predicted by density functional theory (DFT) calculations for different stereoisomers and conformers, a definitive assignment of the absolute configuration can be made. rsc.org For instance, the study of methamphetamine hydrochloride in solution revealed distinct spectral patterns for the (S)- and (R)-enantiomers, allowing for their unambiguous identification. researchgate.net Similar approaches can be applied to this compound to correlate its chiroptical response to its absolute stereochemistry.

Furthermore, electronic circular dichroism (ECD) has been used to study the stereochemistry of phenylethylamine derivatives. researchgate.net The ECD spectra of the R-(+) and S-(-) enantiomers of 1-phenylethylamine (B125046) show mirror-image curves, providing a clear method for distinguishing between them. researchgate.net

Conformational Analysis of this compound

The biological activity of flexible molecules like this compound is often dictated by the specific conformations they adopt. Understanding the rotational isomerism and the intramolecular forces that govern conformational preferences is therefore of paramount importance.

Studies on the conformational preferences of methamphetamine hydrochloride, a structural analog, have identified several stable conformers. rsc.org These conformers arise from rotations around the Cα-Cβ and C-N bonds. The relative populations of these conformers can be determined by comparing experimental spectroscopic data with computationally predicted spectra for each conformer. rsc.orgrsc.org For methamphetamine, a high preference for trans-phenylamino rotamers has been observed in NMR studies. rsc.org A detailed conformational analysis of methamphetamine hydrochloride identified six stable conformers, with their relative populations determined through a combination of experimental spectra and computational modeling. rsc.orgrsc.org

Calculated Relative Populations of Methamphetamine Hydrochloride Conformers
ConformerTorsional Angle α1 (C-C-C-N)Torsional Angle α2 (C-C-N-C)Relative Population (NMR) rsc.org
I-170°178°Conformer I and II account for ~95%
II65°179°
III-60°-177°
IV-170°65°Conformers IV, V, and VI are minor contributors
V65°-65°
VI-60°65°

Diastereoselective and Enantioselective Processes Involving this compound

The synthesis of specific stereoisomers of this compound and related compounds relies on diastereoselective and enantioselective chemical transformations. These processes are critical for producing enantiomerically pure compounds for various applications.

Enantioselective synthesis of related 1-arylpropan-2-amines has been successfully achieved using biocatalysis. uniovi.es Amine transaminases (ATAs) have proven to be highly effective enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. uniovi.esresearchgate.net For example, the biotransamination of 1-arylpropan-2-ones using (R)- or (S)-selective transaminases can yield the corresponding optically active amines with high conversion rates and excellent enantiomeric excess (>99%). uniovi.es

Enantioselective Biotransamination of 1-Arylpropan-2-ones uniovi.es
Substrate (1-Arylpropan-2-one)TransaminaseConversion (%)Enantiomeric Excess (ee %)Product Configuration
1-Phenylpropan-2-oneATA-256>99>99(R)
1-(4-Methoxyphenyl)propan-2-oneATA-25698>99(R)
1-(4-Chlorophenyl)propan-2-oneATA-02599>99(R)
1-Phenylpropan-2-oneATA-117>99>99(S)

Another synthetic approach involves the modification of naturally occurring chiral precursors. For instance, a method for producing N-methyl-1-phenylpropan-2-amine involves a modification of the Birch reduction using pseudoephedrine as a starting material, where the hydroxyl group is eliminated. pearson.com Such substrate-controlled diastereoselective reactions are a cornerstone of stereoselective synthesis.

Chiral Resolution Techniques for this compound

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is fundamental in stereochemistry and the production of optically active compounds. For chiral amines such as this compound, several established methodologies can be employed. While specific resolution data for this exact compound is not extensively documented in publicly available literature, the techniques applied to structurally analogous phenylethylamines are directly relevant. The primary methods include classical diastereomeric salt crystallization and enzymatic kinetic resolution.

Diastereomeric Salt Crystallization

This classical technique remains one of the most widely used methods for resolving racemates on an industrial scale. nih.govresearchgate.net The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. nih.govrsc.org After separation, the desired enantiomer of the amine is recovered by neutralizing the salt.

The choice of resolving agent and solvent is critical and often determined empirically. researchgate.netaiche.org For amines similar to this compound, such as 1-phenylpropan-2-amine, derivatives of tartaric acid are effective resolving agents. gavinpublishers.commdpi.com For instance, the resolution of racemic 1-phenylpropan-2-amine has been successfully achieved using (S,S)-tartaric acid in combination with hydrochloric acid in an isopropyl alcohol solvent. This process rapidly crystallizes the diastereomeric salt of the (S)-amine, allowing for its efficient separation. mdpi.com Similarly, (-)-tartaric acid has been used to resolve (1-methyl-2-phenyl)-ethylamine, yielding the diastereomeric salt with high purity after purification steps involving suspension in solvents like isopropyl alcohol and hexane (B92381). gavinpublishers.com The efficiency of such a resolution is determined by factors like yield and the diastereomeric excess (de) or enantiomeric excess (ee) of the product. rsc.org

Table 1: Examples of Diastereomeric Salt Crystallization for Related Chiral Amines This table is illustrative of methods applicable to this compound, based on data for analogous compounds.

Racemic Amine Resolving Agent Solvent(s) Key Findings Reference(s)
1-phenylpropan-2-amine (S,S)-Tartaric Acid / HCl Isopropyl Alcohol Rapid crystallization of the (S)-amine salt under kinetic control. mdpi.com
(1-methyl-2-phenyl)-ethylamine (-)-Tartaric Acid / HCl Isopropyl Alcohol, Water, Hexane Yielded diastereomeric salt with 95% enantiomeric excess after purification. gavinpublishers.com
Racemic Carboxylic Acid L-(+)-2-amino-3-phenylpropanol Isopropanol Displayed superior selectivity in a screen of 17 chiral bases. researchgate.net

Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild reaction conditions. Kinetic resolution involves an enzyme that selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. rsc.org The reacted and unreacted enantiomers, now different chemical species, can be easily separated. For chiral amines, lipases and transaminases are commonly used enzymes.

Lipase-catalyzed Acylation: In this approach, a lipase (B570770) enzyme selectively acylates one amine enantiomer in the presence of an acyl donor (e.g., an ester). This method has been demonstrated for the resolution of various chiral amines, where one enantiomer is converted to an amide, while the other remains as a free amine. nih.gov Novozym 435 (Candida antarctica lipase B) is a particularly robust and widely used biocatalyst for these transformations. nih.gov

Transaminase-catalyzed Resolution: Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine to a keto acid. In a resolution context, a TA can selectively deaminate one enantiomer of a racemic amine, producing a ketone and the other, unreacted amine enantiomer in high enantiomeric purity. researchgate.netuniovi.es Dynamic kinetic resolution (DKR) is an advanced version of this process where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired single enantiomer. rsc.orgresearchgate.net Studies on related compounds like 2-phenylpropan-1-amine have achieved enantiomeric excesses of up to 99% using transaminases. researchgate.net

Table 2: Enzymatic Resolution Strategies for Chiral Amines This table outlines general enzymatic methods applicable to the resolution of this compound.

Enzyme Type Principle of Resolution Example Substrates Achievable Purity (ee) Reference(s)
Lipase (e.g., Novozym 435) Enantioselective N-acylation 1-Phenylethylamine >99% nih.gov
Transaminase (TA) Enantioselective deamination or amination 1-Arylpropan-2-amines >99% researchgate.netuniovi.es
Transaminase (TA) with DKR Enantioselective amination coupled with in situ racemization 2-Phenylpropanal (to amine) up to 99% researchgate.net

Stereochemical Purity Assessment Methodologies for this compound

Determining the enantiomeric purity (typically expressed as enantiomeric excess, % ee) is a critical step following chiral resolution or asymmetric synthesis. For this compound, highly accurate analytical techniques such as chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. researchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, are particularly versatile and effective for resolving a broad range of chiral compounds, including amines. researchgate.netmdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is crucial for achieving optimal separation. researchgate.net For analytical purposes, the amine may be derivatized with a UV-active or fluorescent tag, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), to enhance detection sensitivity. researchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Typical Chiral HPLC Systems for Amine Enantioseparation This table presents common CSPs and conditions suitable for the analysis of this compound.

Chiral Stationary Phase (CSP) CSP Type Typical Mobile Phase Detection Reference(s)
Chiralpak® IE / Chiralcel® OD-H Amylose / Cellulose Phenylcarbamate Hexane / Isopropanol UV, Fluorescence (after derivatization) researchgate.net
Lux® Cellulose-2 / Lux® Amylose-1 Cellulose / Amylose Phenylcarbamate Acetonitrile / Isopropanol / Diethylamine Mass Spectrometry (MS), UV mdpi.com
Covalent Organic Frameworks (COFs) Custom Porous Polymer Hexane / Isopropyl Alcohol UV researchgate.net

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy provides an alternative and definitive method for determining enantiomeric purity. Since the NMR spectra of two enantiomers in an achiral solvent are identical, a chiral auxiliary is required. A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers.

These resulting diastereomers are chemically distinct and will exhibit separate, resolved signals in the NMR spectrum (¹H, ¹³C, ¹⁹F, etc.) for nuclei near the new stereocenter. researchgate.netresearchgate.net The enantiomeric ratio of the original amine can be determined by integrating the signals corresponding to each diastereomer. researchgate.net A common three-component system involves the condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL), which forms diastereomeric iminoboronate esters that show well-resolved signals in the ¹H NMR spectrum. researchgate.netnih.gov

Table 4: Common Chiral Derivatizing Agents (CDAs) for NMR Analysis of Amines

Chiral Derivatizing Agent (CDA) Resulting Diastereomer Nucleus for Analysis Key Feature Reference(s)
Mosher's Acid (MTPA) Chloride Amide ¹H, ¹⁹F Widely used standard, provides distinct fluorine signals. researchgate.net
2-Formylphenylboronic acid + (S)-BINOL Iminoboronate Ester ¹H Forms diastereomers in situ; imino proton signals are well-resolved. researchgate.netnih.gov
o-Methoxy-o-trifluoromethylphenylacetyl chloride Amide ¹H, ¹⁹F Provides significant chemical shift differences for diastereomers. researchgate.net

Advanced Analytical Methodologies for Research on Methyl 2 Methyl 1 Phenylpropyl Amine

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in Methyl(2-methyl-1-phenylpropyl)amine.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise three-dimensional structure of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is employed to unambiguously assign all proton and carbon signals.

¹H NMR: This experiment provides information about the chemical environment of each proton. The spectrum of this compound would show distinct signals for the aromatic protons on the phenyl ring, the methine proton at the chiral center, the N-methyl protons, the methylene (B1212753) protons, and the terminal methyl protons of the propyl group. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the connectivity of adjacent protons.

¹³C NMR: This provides a signal for each unique carbon atom in the molecule, allowing for a carbon count and information about their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Multi-Dimensional NMR: Techniques like COSY identify proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the position of the N-methyl group relative to the phenylpropyl backbone.

In a related methodology for determining enantiomeric excess, chiral derivatizing agents (CDAs) containing a phosphorus-31 (³¹P) nucleus can be used. rsc.org The chiral amine reacts with the CDA to form diastereomers, which exhibit distinct chemical shifts in the ³¹P NMR spectrum, allowing for direct integration and quantification of the enantiomeric ratio. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic Protons (C₆H₅)7.10 - 7.40125.0 - 145.0
Methine Proton (CH-N)2.80 - 3.5060.0 - 70.0
Methine Proton (CH-CH₃)1.80 - 2.5030.0 - 40.0
Methylene Protons (CH₂)Not ApplicableNot Applicable
N-Methyl Protons (N-CH₃)2.20 - 2.6030.0 - 40.0
Isopropyl Methyl Protons (CH(CH₃)₂)0.80 - 1.2015.0 - 25.0

Note: This table presents generalized, predicted chemical shift ranges. Actual values are dependent on the solvent and specific experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can determine the mass of the protonated molecule [M+H]⁺ with an accuracy of a few parts per million (ppm).

For this compound (C₁₁H₁₇N), the theoretical exact mass of the neutral molecule is 163.1361 Da. HRMS analysis would aim to detect the corresponding protonated ion [C₁₁H₁₈N]⁺ at m/z 164.1439. The high accuracy of this measurement allows for the confident determination of the elemental formula, distinguishing it from other potential isobaric (same nominal mass) impurities. The compound's formula weight is 163.26 g/mol . biosynth.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: FTIR spectra are used to identify key functional groups. For this compound, the spectrum would be expected to show:

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

N-H stretching: A weak to medium band in the region of 3300-3500 cm⁻¹ for the secondary amine.

C=C stretching (aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.

C-N stretching: Bands in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It is effective for analyzing the phenyl ring vibrations and the carbon skeleton.

Computational methods, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra of the molecule. researchgate.net Comparing the experimental IR and Raman spectra with the simulated spectra aids in the precise assignment of vibrational modes.

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective technique for this purpose. yakhak.orgmdpi.com

The principle involves the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are commonly and effectively used for the resolution of chiral amines. yakhak.orgamericanpharmaceuticalreview.com

The development of a chiral HPLC method involves optimizing the mobile phase (typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol) and selecting the appropriate CSP to achieve baseline separation of the enantiomers. yakhak.org Detection is commonly performed using a UV detector. The enantiomeric excess can be calculated directly from the peak areas of the two separated enantiomers in the chromatogram.

Table 2: Typical Parameters for Chiral HPLC Analysis of Amines

Parameter Description
Stationary Phase Chiral Stationary Phase (e.g., Chiralpak® IA, Chiralcel® OD-H) yakhak.org
Mobile Phase Isocratic mixture of Hexane and an alcohol (e.g., 2-Propanol) yakhak.org
Flow Rate 0.5 - 1.5 mL/min
Detection UV (e.g., at 254 nm) or Fluorescence (if derivatized) yakhak.org
Application Determination of enantiomeric purity and enantiomeric excess (ee)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for assessing the purity of this compound and identifying any volatile impurities. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, which allows for its unambiguous identification by comparison to a spectral library. swgdrug.org This method is highly effective for detecting and identifying impurities, such as starting materials, byproducts from the synthesis, or degradation products. For amine analysis, derivatization (e.g., with MSTFA) is sometimes employed to improve chromatographic peak shape and thermal stability. sigmaaldrich.com

Table 3: Illustrative GC-MS Parameters for Amine Analysis

Parameter Description
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) swgdrug.org
Carrier Gas Helium swgdrug.org
Injector Temperature 250 - 280 °C swgdrug.org
Oven Program Temperature gradient (e.g., initial hold, ramp to a final temperature) swgdrug.org
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range 30 - 550 amu swgdrug.org
Application Purity assessment, identification of volatile impurities and byproducts researchgate.net

Spectroscopic Studies of Interactions with Specific Chemical Entities (e.g., metal ions for ligand studies)

The study of how this compound interacts with other chemical species, particularly metal ions, is crucial for understanding its potential as a ligand in coordination chemistry. Spectroscopic methodologies are central to elucidating the nature of these interactions, providing detailed information on bond formation, structural changes, and the electronic environment of the resulting complex. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.

Upon coordination to a metal ion, the electron density and conformation of the this compound ligand are altered, leading to characteristic changes in its spectra. By analyzing these changes, researchers can deduce the coordination mode, the stoichiometry of the complex, and the strength of the ligand-metal bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for investigating the interaction of this compound with diamagnetic metal ions. The chemical shifts of the protons and carbon atoms in the ligand are sensitive to changes in their electronic environment upon complexation.

When this compound acts as a ligand, the nitrogen atom's lone pair of electrons coordinates to the metal center. This donation of electron density deshields the neighboring protons and carbons, typically causing a downfield shift (an increase in ppm value) in their NMR signals. The magnitude of this shift can provide insights into the strength of the coordination bond.

For instance, the protons on the methyl group attached to the nitrogen (N-CH₃) and the methine proton (CH-N) are expected to be significantly affected. Similarly, the carbon signals of these groups in the ¹³C NMR spectrum will also experience shifts.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound and its Complex with a Diamagnetic Metal Ion (M)

This interactive table illustrates the expected downfield shifts of proton signals upon complexation. The exact values can vary depending on the metal ion, solvent, and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the ligand and the resulting metal complex. The phenyl group in this compound gives rise to characteristic π-π* transitions in the UV region. Upon coordination to a metal ion, the energy levels of the molecular orbitals can be perturbed, leading to shifts in the absorption bands.

New absorption bands, often in the visible region, may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The appearance and position of these bands are highly dependent on the nature of the metal ion and its oxidation state.

Table 2: Illustrative UV-Vis Absorption Data for this compound and its Metal Complexes

This table demonstrates how the UV-Vis spectrum might change upon complexation, with the emergence of new charge transfer bands.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the coordination of the amine group to the metal ion. The N-H stretching vibration (for a secondary amine) and C-N stretching vibrations are sensitive to complex formation. Coordination of the nitrogen atom to a metal ion weakens the N-H bond (if present) and alters the C-N bond strength, resulting in a shift of their corresponding vibrational frequencies.

Typically, the C-N stretching vibration shifts to a higher or lower frequency depending on the specific electronic effects of the metal ion. More significantly, a new, typically weak, absorption band may appear in the far-IR region (below 600 cm⁻¹), which can be attributed to the M-N stretching vibration, providing direct evidence of a coordination bond.

Table 3: Representative IR Vibrational Frequencies for Key Functional Groups

This interactive table highlights the expected changes in the IR spectrum upon metal coordination.

Through the combined application of these spectroscopic techniques, a comprehensive understanding of the coordination behavior of this compound with various metal ions can be achieved, paving the way for its potential application in catalysis, material science, and other fields of chemical research.

Theoretical and Computational Chemistry Studies of Methyl 2 Methyl 1 Phenylpropyl Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

The electronic and conformational properties of phenethylamines are largely determined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on the parent compound, phenethylamine (B48288), show that its conformers have distinct electronic structures. acs.org The orientation of the alkylamine tail relative to the phenyl ring significantly influences the electron density distribution in the frontier orbitals. acs.org

For phenethylamine, two primary conformations are typically observed: a folded (gauche) form, where the amine group interacts with the π-electrons of the aromatic ring, and an extended (anti or trans) form. researchgate.netnih.gov Ab initio calculations suggest that for the isolated molecule, the gauche conformer is slightly preferred, stabilized by a weak N-H···π interaction. researchgate.netnih.gov However, environmental factors, such as solvents, can favor the trans conformer. researchgate.net

In Methyl(2-methyl-1-phenylpropyl)amine, the presence of a methyl group on the nitrogen and another on the carbon alpha to the ring introduces additional steric and electronic effects. The N-methyl group, being electron-donating, would be expected to raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity compared to its primary amine analog. The alpha-methyl group, as seen in amphetamine, also influences conformational preference. The interplay between these groups dictates the final conformational landscape and the corresponding molecular orbital energies.

Table 1: Predicted Conformational Energy Data for Phenethylamine Analogs This table, based on data from related phenethylamines, illustrates the typical energy differences between conformers. A similar landscape would be expected for this compound, with gauche and anti forms being the most stable.

ConformerRelative Energy (cm⁻¹) (MP2/6-31G(d,p))Description
A (gauche)26Amine group folded over the phenyl ring.
B (gauche)0Most stable conformer, different orientation over the ring.
C (anti)185Amine group extended away from the ring.
D (anti)205A second extended conformation.
(Data extrapolated from studies on phenethylamine acs.org)

The distribution of electron density in a molecule is key to predicting its reactive sites. Charge decomposition analysis (CDA) on amphetamine and methamphetamine provides insight into how these molecules interact. nih.gov In studies of their complexes, an electron donation from a host molecule to the amphetamine analog was observed, indicating the electrophilic character of certain regions of the molecule. nih.gov

For this compound, the nitrogen atom is the most prominent nucleophilic center due to the lone pair of electrons. The electron-donating nature of the two methyl groups further enhances this nucleophilicity. The phenyl ring can act as a nucleophile in electrophilic aromatic substitution reactions. Conversely, the protons on the alpha-carbon and the N-H proton are potential sites for deprotonation by a strong base.

The electrostatic potential map of the molecule would likely show a region of high negative potential around the nitrogen atom and a region of positive potential around the N-H proton. The aromatic ring would exhibit a characteristic π-electron cloud. Quantitative structure-activity relationship (QSAR) studies on related compounds have shown that HOMO/LUMO orbital energies are critical predictors of binding strength and reactivity at biological targets. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the exploration of reaction mechanisms, providing detailed energy profiles that help predict reaction feasibility and kinetics.

The synthesis of this compound can be achieved through several routes, with reductive amination of phenyl-2-propanone (P2P) being a common pathway for related structures. This involves the reaction of P2P with methylamine (B109427) to form an intermediate imine, which is then reduced to the final amine product.

A computational study of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (P2P, methylamine) and the final product.

Transition State Searching: Identifying the transition state (the highest energy point) for both the imine formation and the subsequent reduction step. This is often done using methods like Density Functional Theory (DFT).

Energy Profile Construction: Plotting the free energy of the system as it progresses from reactants, through transition states and intermediates, to the final products.

Computer-assisted synthesis design programs use databases of known reactions and computational algorithms to predict plausible synthetic pathways and their potential challenges. frontiersin.orgresearchgate.net While a specific energy profile for this compound's synthesis is not published, models for related reactions show that the reduction of the imine is typically the rate-limiting step. frontiersin.org

Solvent Effects on Reactivity of this compound

Solvents can dramatically influence reaction rates and outcomes. libretexts.org For the synthesis and reactions of this compound, the choice of solvent is critical.

Protic vs. Aprotic Solvents: In SN2 reactions, polar aprotic solvents (like DMSO or DMF) are known to enhance the reactivity of nucleophiles compared to polar protic solvents (like water or methanol). libretexts.org This is because protic solvents can form hydrogen bonds with the nucleophile (the amine), stabilizing it and making it less reactive.

Ionizing Power: For reactions involving ionic intermediates, such as potential SN1-type reactions or the formation of charged species, a solvent with a high dielectric constant (high ionizing power) is favorable. libretexts.org

Computational Modeling of Solvation: Solvent effects can be modeled computationally using either explicit models (where individual solvent molecules are included in the calculation) or implicit models (where the solvent is treated as a continuous medium with a specific dielectric constant). Studies on phenethylamine have shown that the presence of water can favor the trans conformer over the gauche one, demonstrating the significant impact of the solvent environment. researchgate.net A computational study of this compound in different solvents would likely show a similar shift in conformational equilibrium and altered reaction energy barriers.

Table 2: Common Solvents and Their Properties Relevant to Reactivity

SolventDielectric Constant (ε)TypeExpected Effect on Nucleophilic Reactivity
Water80.1Polar ProticDecreased (due to solvation of amine)
Methanol32.7Polar ProticDecreased (due to solvation of amine)
DMSO46.7Polar AproticIncreased
Acetonitrile37.5Polar AproticIncreased
Cyclohexane2.0Non-polarLow, poor solubility for ionic intermediates
(Data compiled from general chemistry sources libretexts.orgquora.com)

Structure-Reactivity Relationship Predictions for this compound and its Analogs

Structure-activity relationship (SAR) studies on phenethylamines provide a framework for predicting the reactivity of this compound. biomolther.orgnih.gov

N-Alkylation: Early studies suggested that N-alkylation with small groups (like methyl) decreased activity at certain biological targets. However, larger N-substituents, such as a benzyl (B1604629) group, can dramatically improve affinity and efficacy, highlighting the sensitivity of the N-position to substitution. nih.gov The N-methyl group in the title compound is a simple substitution that primarily increases the basicity and steric bulk around the nitrogen.

Alpha-Methylation: The methyl group at the alpha position (the carbon adjacent to the phenyl ring) is a defining feature of amphetamine analogs. This group generally increases metabolic stability by sterically hindering enzymatic degradation (e.g., by monoamine oxidase). drugbank.com

Phenyl Ring Substitution: While the phenyl ring in this compound is unsubstituted, SAR studies show that adding substituents here has a profound effect. Halogen or alkyl groups in the para-position can maintain or increase affinity for certain receptors, whereas alkoxy groups can decrease it. nih.govresearchgate.net

Based on these established relationships, the structure of this compound suggests a molecule with increased metabolic stability and nucleophilicity compared to phenethylamine, with its reactivity profile being a balance between the electronic effects of the N-methyl group and the steric hindrance provided by both methyl groups.

Molecular Dynamics Simulations for Conformational Exploration

Extensive searches of scientific literature and chemical databases did not yield specific studies on the use of molecular dynamics (MD) simulations for the conformational exploration of this compound. While MD simulations are a powerful tool for analyzing the conformational landscape of molecules, it appears that dedicated research applying this technique to this particular compound has not been published or is not publicly available.

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including bond rotations, folding, and interactions between different parts of a molecule. For a molecule like this compound, which possesses several rotatable bonds, MD simulations could theoretically be used to:

Identify the most stable, low-energy conformations.

Determine the energy barriers between different conformations.

Analyze the flexibility of the molecule and the range of shapes it can adopt.

Understand how the conformational preferences might be influenced by different solvents or temperatures.

In a typical MD simulation study, a force field (a set of parameters describing the potential energy of the atoms) would be chosen to model the interactions within the molecule. The simulation would then solve Newton's equations of motion for the atoms over a period of time, generating a trajectory of atomic positions. Analysis of this trajectory would reveal the preferred three-dimensional arrangements of the atoms, known as conformers.

Given the absence of specific data for this compound, a hypothetical data table illustrating the kind of information that could be obtained from such a study is presented below. This table is for illustrative purposes only and is not based on actual experimental or computational data.

Hypothetical Conformational Analysis Data

This table is a fictional representation of potential molecular dynamics simulation results.

ConformerDihedral Angle (C-C-N-C) (°)Relative Energy (kcal/mol)Population (%)
Anti 1800.065
Gauche 1 601.217
Gauche 2 -601.217
Eclipsed 05.0<1

Without dedicated research studies, a detailed and scientifically accurate article on the molecular dynamics simulations of this compound cannot be provided. The information presented here is based on the general principles of molecular dynamics simulations and their applicability to conformational analysis.

Q & A

Q. What are the common synthetic routes for Methyl(2-methyl-1-phenylpropyl)amine, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves reductive amination of 2-methyl-1-phenylpropanal with methylamine under hydrogenation conditions. Alternative routes include alkylation of methylamine with 1-chloro-2-methyl-1-phenylpropane. Reaction efficiency depends on:
  • Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution in alkylation routes .
  • Temperature control : Excessive heat (>80°C) may lead to byproducts like N-methylated impurities .
    Characterization via 1^1H NMR (δ 1.2–1.4 ppm for methyl groups) and GC-MS confirms purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Spectroscopy : 13^{13}C NMR to resolve quaternary carbons (e.g., δ 45–50 ppm for the amine-bearing carbon) .
  • Mass spectrometry : HRMS (e.g., m/z 177.1522 [M+H]+^+) for exact mass verification .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values indicate purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation (GHS H332) .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles to avoid skin/eye contact (GHS H312/H315) .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent oxidation .
  • Spill management : Neutralize with citric acid and adsorb using vermiculite .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., serotonin receptor affinity vs. inactivity) can arise from:
  • Stereochemical variations : Enantioselective synthesis (e.g., chiral GC) to isolate active isomers .
  • Assay conditions : Compare results under standardized protocols (e.g., pH 7.4 buffer for receptor binding) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes to 5-HT receptors .
    Cross-validation with in vivo models (e.g., zebrafish neuroactivity assays) clarifies functional relevance .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in catalytic applications?

  • Methodological Answer :
  • Steric hindrance : Bulky 2-methylpropyl groups reduce nucleophilicity in SN2 reactions (e.g., 50% lower yield vs. unsubstituted analogs) .
  • Electronic effects : Electron-donating phenyl groups enhance amine basicity (pKa ~10.2), favoring acid-catalyzed reactions .
  • Kinetic studies : Use stopped-flow spectroscopy to compare reaction rates with varying substituents (e.g., Hammett plots) .

Q. How can computational chemistry predict interaction mechanisms with biological targets?

  • Methodological Answer :
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate protonation states of the amine group in enzyme active sites (e.g., cytochrome P450) .
  • Free-energy perturbation (FEP) : Calculate binding affinities to receptors like dopamine D2 (ΔG ±1.5 kcal/mol accuracy) .
  • ADMET prediction : SwissADME to assess blood-brain barrier permeability (e.g., logBB >0.3) .

Q. What challenges exist in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral resolution : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns .
  • Process optimization : Continuous-flow hydrogenation reduces racemization (residence time <10 min) .
  • In-line monitoring : PAT (process analytical technology) tools (e.g., FTIR) track enantiomeric excess (ee >98%) .

Data Contradiction Analysis

  • Example : Conflicting reports on CO2_2 adsorption capacity (e.g., 2.63 mmol/g vs. lower values in similar amines ).
    • Resolution : Compare pore structure (BET surface area >800 m2^2/g) and amine loading (23 wt.% N-content) .
    • Method : Replicate experiments with controlled humidity (50% RH) to assess hydrolysis effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.